molecular formula C6H7F6NO4S2 B14600050 N,N-Dimethyl-2,2-bis(trifluoromethanesulfonyl)ethen-1-amine CAS No. 58510-91-1

N,N-Dimethyl-2,2-bis(trifluoromethanesulfonyl)ethen-1-amine

Cat. No.: B14600050
CAS No.: 58510-91-1
M. Wt: 335.2 g/mol
InChI Key: ZUTGTFKYVVYTIC-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2,2-bis(trifluoromethanesulfonyl)ethen-1-amine is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of trifluoromethanesulfonyl groups, which contribute to its high reactivity and stability. This compound is used in a range of scientific research and industrial applications due to its distinctive chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2,2-bis(trifluoromethanesulfonyl)ethen-1-amine typically involves the reaction of N,N-dimethylamine with bis(trifluoromethanesulfonyl)ethene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity starting materials and advanced purification techniques to ensure the quality and consistency of the final product. The industrial production methods are designed to be efficient and cost-effective, while maintaining high safety standards.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2,2-bis(trifluoromethanesulfonyl)ethen-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to yield different amine derivatives.

    Substitution: The trifluoromethanesulfonyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various sulfonyl and amine derivatives, which have applications in different fields of research and industry.

Scientific Research Applications

N,N-Dimethyl-2,2-bis(trifluoromethanesulfonyl)ethen-1-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2,2-bis(trifluoromethanesulfonyl)ethen-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyl groups play a crucial role in its reactivity and ability to form stable complexes with other molecules. The compound’s effects are mediated through its ability to participate in various chemical reactions, leading to the formation of active intermediates that exert their effects on target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Bis(trifluoromethanesulfonyl)imide
  • Trifluoromethanesulfonimide

Uniqueness

N,N-Dimethyl-2,2-bis(trifluoromethanesulfonyl)ethen-1-amine is unique due to its specific chemical structure, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound for scientific research and industrial use.

Properties

CAS No.

58510-91-1

Molecular Formula

C6H7F6NO4S2

Molecular Weight

335.2 g/mol

IUPAC Name

N,N-dimethyl-2,2-bis(trifluoromethylsulfonyl)ethenamine

InChI

InChI=1S/C6H7F6NO4S2/c1-13(2)3-4(18(14,15)5(7,8)9)19(16,17)6(10,11)12/h3H,1-2H3

InChI Key

ZUTGTFKYVVYTIC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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